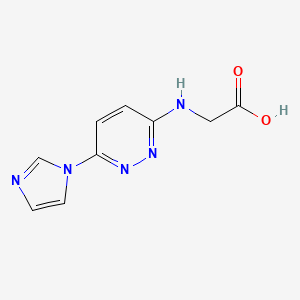

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid

Description

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid (CAS: 876902-80-6) is a heterocyclic compound combining pyridazine, imidazole, and acetic acid moieties. Its structure features a pyridazine ring substituted at the 3-position with an amino group linked to an acetic acid chain and at the 6-position with an imidazole ring.

Properties

IUPAC Name |

2-[(6-imidazol-1-ylpyridazin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c15-9(16)5-11-7-1-2-8(13-12-7)14-4-3-10-6-14/h1-4,6H,5H2,(H,11,12)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBKRMJLTMNOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NCC(=O)O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid typically involves multi-step organic reactions. One possible route could be:

Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

Formation of the Pyridazine Ring: The pyridazine ring can be formed through condensation reactions involving hydrazine derivatives.

Coupling of the Rings: The imidazole and pyridazine rings can be coupled through nucleophilic substitution or other suitable reactions.

Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its heterocyclic rings are known to exhibit various biological activities.

Medicine

In medicinal chemistry, (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid may be investigated for its potential therapeutic properties. Compounds with imidazole and pyridazine rings have been explored for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic scaffold. Below is a comparative analysis with structurally or functionally related derivatives:

Key Observations :

Pyridazine vs. Pyridazinone: The pyridazinone derivatives (e.g., ethyl esters in ) exhibit analgesic activity, likely due to the lactam structure enhancing metabolic stability compared to the pyridazine backbone in the target compound.

Imidazole Substitution : The imidazole group in the target compound may enhance binding to histamine receptors or metal-containing enzymes, similar to imidazole-containing kinase inhibitors . However, this is speculative without direct data.

Acetic Acid Functionality : Unlike ester or amide derivatives (e.g., compounds in ), the free carboxylic acid group in the target compound may improve solubility but reduce membrane permeability.

Halogen vs. Heterocyclic Substituents: Benzoxazolinone derivatives with halogenated groups show stronger anti-inflammatory effects (IC₅₀ ~5 μM) , suggesting that electron-withdrawing groups enhance activity compared to the imidazole’s electron-rich nature.

Research Findings and Mechanistic Insights

- Analgesic and Anti-inflammatory Activity: Pyridazinone derivatives with acetic acid esters (e.g., ethyl (6-phenyl-3(2H)-pyridazinone-2-yl)acetate) reduced carrageenan-induced edema in rats by 60–70% at 50 mg/kg, comparable to indomethacin . The target compound’s imidazole substitution could modulate COX-2 or TNF-α pathways, but this requires validation.

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling imidazole to pyridazine via nucleophilic substitution, followed by acetic acid linkage—similar to methods for pyridazinone derivatives .

- Structural Limitations : The acetic acid group may limit blood-brain barrier penetration, unlike methyl ester analogs in , which show improved bioavailability.

Notes and Limitations

Evidence Gaps: Direct pharmacological data for (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid are absent in the provided evidence; comparisons rely on structural analogs.

Contradictions: While pyridazinones with electron-withdrawing groups (e.g., benzoxazolinones) show superior anti-inflammatory activity , the imidazole’s electron-donating nature may favor different targets, such as kinases or GPCRs.

Biological Activity

(6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid is C₉H₉N₅O₂, with a molecular weight of 219.2 g/mol. The compound features an imidazole ring and a pyridazine ring, which are known to confer various biological activities.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions:

- Formation of the Imidazole Ring: Using suitable precursors through cyclization reactions.

- Formation of the Pyridazine Ring: Achieved via condensation reactions with hydrazine derivatives.

- Coupling of Rings: Nucleophilic substitution or other suitable reactions are employed.

- Introduction of the Acetic Acid Moiety: This step finalizes the structure, allowing for biological activity .

Biological Activity

Research indicates that (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid exhibits a range of biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer properties.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

- Receptor Binding: Interactions with cellular receptors can modulate signal transduction pathways.

- DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication .

Case Studies and Research Findings

Several studies have documented the biological effects of (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid:

-

Antimicrobial Activity:

- A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL) E. coli 15 S. aureus 10 P. aeruginosa 20 -

Anti-inflammatory Effects:

- In vitro assays indicated that the compound reduced pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases.

-

Anticancer Properties:

- Research has shown that (6-Imidazol-1-yl-pyridazin-3-ylamino)-acetic acid inhibits cancer cell proliferation in several lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be:

Cancer Cell Line IC50 (µM) MCF7 5 HT29 7

Comparative Analysis with Similar Compounds

To understand its unique properties, we can compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (6-Imidazol-1-yl-pyridazin-3-ylamino)-propionic acid | Amino acid derivative | Propionic acid group instead of acetic acid |

| (6-Imidazol-1-yl-pyridazin-3-ylamino)-butyric acid | Amino acid derivative | Butyric acid group |

| Tert-butyl (1H-imidazol-1-yl)acetate | Ester of imidazole | Precursor for various imidazole derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.